molecular formula C8H12N2O2S B1267554 3-Amino-n,n-dimethylbenzenesulfonamide CAS No. 6274-18-6

3-Amino-n,n-dimethylbenzenesulfonamide

Cat. No.: B1267554
CAS No.: 6274-18-6
M. Wt: 200.26 g/mol
InChI Key: APIVVDFBBPFBDZ-UHFFFAOYSA-N
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Description

3-Amino-n,n-dimethylbenzenesulfonamide is an organic compound with the molecular formula C8H12N2O2S. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with an amino group at the third position and two methyl groups on the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-n,n-dimethylbenzenesulfonamide typically involves the reaction of 3-nitrobenzenesulfonamide with dimethylamine under reducing conditions. The nitro group is reduced to an amino group, resulting in the formation of the desired compound. The reaction is usually carried out in the presence of a reducing agent such as hydrogen gas or a metal catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction processes using continuous flow reactors. These reactors allow for efficient mixing and heat transfer, ensuring consistent product quality. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-n,n-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form secondary amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Scientific Research Applications

3-Amino-n,n-dimethylbenzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-n,n-dimethylbenzenesulfonamide is not well-documented in scientific literature. it is believed that the compound may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-n,n-diethylbenzenesulfonamide
  • 3-Amino-n,n-dipropylbenzenesulfonamide
  • 4-Amino-n,n-dimethylbenzenesulfonamide

Uniqueness

3-Amino-n,n-dimethylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, the presence of dimethyl groups on the nitrogen atom may influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-amino-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-10(2)13(11,12)8-5-3-4-7(9)6-8/h3-6H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIVVDFBBPFBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284373
Record name 3-amino-n,n-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6274-18-6
Record name 6274-18-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-amino-n,n-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-N,N-dimethylbenzene-1-sulfonamide
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Following the procedure described in part E of Example 1 (R), (S)-α-[[2-[((1,1-dimethylethyl)dimethylsilyl)oxy]-2-[4-hydroxy-3-[(methylsulfonyl)amino]phenyl]ethyl]amino]-4-methoxybenzeneacetic acid was condensed with 3-[(dimethylamino)sulfonyl]aniline to generate the title compound. The 3-[(dimethylamino)sulfonyl]aniline was prepared by sequential treatment of commercial 3-nitrobenzenesulfonyl chloride with Me2NH in CH2Cl2 containing (i-Pr)2NEt followed by reduction with SnCl2 in EtOAc at 20° C.
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Synthesis routes and methods III

Procedure details

To a solution of the above N,N-dimethyl-3-nitro-benzenesulfonamide (20.4 mmol, 4.7 g) in ethanol (50 mL) was added SnCl2 (105 mmol, 19.9 g) and the mixture was refluxed for 1 hour. Upon cooling, the solvent was removed in vacuo. Ethyl acetate (200 mL) and NaHCO3 (sat, 100 mL) were added to the residue followed by another 200 mL ethyl acetate and 500 mL water. The phases were separated and the organic phase was washed twice with water. The organic phase was filtered, washed with water (2×100 mL) dried over MgSO4 and evaporated to leave the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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